molecular formula C6H7ClO B12951230 3-(Chloromethyl)cyclopent-2-enone

3-(Chloromethyl)cyclopent-2-enone

Cat. No.: B12951230
M. Wt: 130.57 g/mol
InChI Key: IHNSKCGGQFMZGD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)cyclopent-2-enone is a functionalized cyclopentenone derivative characterized by a chloromethyl (-CH2Cl) substituent at the 3-position of the cyclopentenone ring. This compound belongs to a class of α,β-unsaturated ketones, which are highly reactive due to their conjugated enone system. The chloromethyl group enhances its electrophilicity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or further functionalization via cross-coupling methodologies.

Properties

Molecular Formula

C6H7ClO

Molecular Weight

130.57 g/mol

IUPAC Name

3-(chloromethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C6H7ClO/c7-4-5-1-2-6(8)3-5/h3H,1-2,4H2

InChI Key

IHNSKCGGQFMZGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the chloromethylation of cyclopent-2-enone. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of 3-(Chloromethyl)cyclopent-2-enone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)cyclopent-2-enone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted cyclopent-2-enones.

    Oxidation: Cyclopent-2-enone carboxylic acids or diketones.

    Reduction: Cyclopentanol derivatives.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)cyclopent-2-enone involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions . The enone moiety can undergo conjugate addition, further expanding its reactivity profile . These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and biological activity of 3-(chloromethyl)cyclopent-2-enone can be contextualized by comparing it to structurally analogous cyclopentenones. Key examples include:

3-Ethyl-2-cyclopenten-1-one

  • Structure : Features an ethyl group at the 3-position instead of chloromethyl.
  • Molecular Formula : C7H10O; Average mass: 110.156 g/mol .
  • Synthesis : Typically derived from cyclopentanedione precursors via alkylation or condensation reactions.
  • Reactivity : The ethyl group acts as an electron-donating substituent, reducing electrophilicity compared to the chloromethyl analog. This results in slower conjugate addition rates.

2-Ethyl-3-methoxy-cyclopent-2-enone (Compound 14)

  • Structure : Contains methoxy (-OCH3) and ethyl groups at the 2- and 3-positions, respectively.
  • Synthesis: Prepared from 2-ethyl-1,3-cyclopentanedione using TiCl4 in methanol with an 88% yield .
  • Key Data: 1H NMR: δ 2.16 (q, J=7.6 Hz, CH2), 3.95 (s, OCH3) . 13C NMR: δ 197.0 (C=O), 120.4 (enone carbons) .
  • Applications : Intermediate in chemoenzymatic syntheses of bioactive molecules .

3-Isobutoxy-5-(3-(2-((triisopropylsilyl)oxy)ethyl)benzyl)cyclopent-2-enone (Compound 20)

  • Structure : Substituted with bulky isobutoxy and silyl-protected benzyl groups.
  • Synthesis : Generated via lithiation and nucleophilic addition, yielding 49% .
  • Reactivity : Bulky substituents hinder nucleophilic attack at the α,β-unsaturated ketone, contrasting with the accessible chloromethyl group in the target compound .

Antimicrobial Cyclopentenones from Actinoalloteichus nanshanensis

  • Examples: Compound 6: (Z)-2-(1,5-dihydroxypent-2-en-2-yl)-3-(hydroxymethyl)cyclopent-2-enone. Compound 7: (E)-isomer of Compound 6 .
  • Bioactivity : Both compounds exhibit antimicrobial activity against Staphylococcus epidermidis and Candida albicans (MIC < 10 µg/mL) and cytotoxicity against A549 lung cancer cells (IC50: 14.67–23.36 µg/mL) .

Data Tables

Research Findings and Insights

  • Reactivity Trends: Chloromethyl-substituted cyclopentenones are more reactive in nucleophilic substitutions than ethyl or methoxy analogs due to the electron-withdrawing Cl atom .
  • Synthetic Efficiency : Methoxy and ethyl derivatives achieve higher yields (>80%) compared to bulky silyl-protected analogs (~50%) .
  • Biological Relevance : Hydroxymethyl and dihydroxy substituents (e.g., Compounds 6–7) correlate with enhanced antimicrobial and anticancer activity, suggesting that functionalization at the 3-position critically influences bioactivity .

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